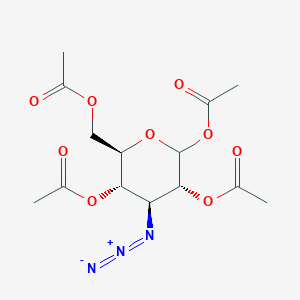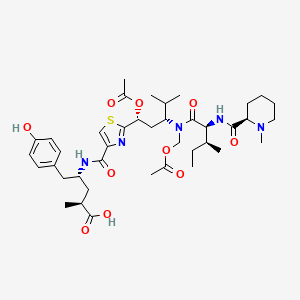
Tubulysin I
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tubulysin I is a member of the tubulysin family, which are antimitotic tetrapeptides isolated from myxobacteria. These compounds have garnered significant interest due to their potent antiproliferative activity against human cancer cells, including drug-resistant cells . This compound, like other tubulysins, inhibits tubulin polymerization, making it a promising candidate for cancer treatment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tubulysin I involves multiple steps, including the formation of NmethylDpipecolinic acid, L isoleucine, and tubuvaline, which are key components of the molecule . The synthetic routes often require precise control of reaction conditions to ensure the correct stereochemistry and yield of the final product .
Industrial Production Methods: Industrial production of this compound is challenging due to the complexity of its structure and the need for high purity. Advances in metabolic engineering and synthetic biology have enabled the production of this compound through engineered myxobacteria, which can produce the compound in larger quantities .
Analyse Des Réactions Chimiques
Types of Reactions: Tubulysin I undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives for further study.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions often involve controlled temperatures and pH to ensure the desired outcome .
Major Products: The major products formed from the reactions of this compound include its oxidized and reduced forms, as well as various substituted derivatives . These products are valuable for studying the structure-activity relationships and for developing new therapeutic agents .
Applications De Recherche Scientifique
Tubulysin I has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used to study the mechanisms of tubulin polymerization inhibition and to develop new synthetic methods . In biology, this compound is used to investigate the cellular processes involved in cancer cell proliferation and apoptosis . In medicine, it is being explored as a potential anticancer agent, particularly for drug-resistant cancers . In industry, this compound is used in the development of antibody-drug conjugates for targeted cancer therapy .
Mécanisme D'action
Tubulysin I exerts its effects by inhibiting the polymerization of tubulin, a key protein involved in the formation of microtubules . This inhibition disrupts the microtubule network, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets of this compound include the vinca binding site of tubulin, which is critical for its antimitotic activity .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to tubulysin I include other members of the tubulysin family, such as tubulysin A, B, C, D, E, F, G, and H . Other natural products that bind to the peptide site include dolastatin 10, hemiasterlin, cryptophycins, and phomopsin A .
Uniqueness: This compound is unique due to its exceptionally potent antiproliferative activity and its ability to overcome drug resistance in cancer cells . Its distinct structure and mechanism of action make it a valuable compound for developing new anticancer therapies .
Propriétés
Formule moléculaire |
C40H59N5O10S |
|---|---|
Poids moléculaire |
802.0 g/mol |
Nom IUPAC |
(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-3-[acetyloxymethyl-[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentyl]-1,3-thiazole-4-carbonyl]amino]-5-(4-hydroxyphenyl)-2-methylpentanoic acid |
InChI |
InChI=1S/C40H59N5O10S/c1-9-24(4)35(43-37(50)32-12-10-11-17-44(32)8)39(51)45(22-54-26(6)46)33(23(2)3)20-34(55-27(7)47)38-42-31(21-56-38)36(49)41-29(18-25(5)40(52)53)19-28-13-15-30(48)16-14-28/h13-16,21,23-25,29,32-35,48H,9-12,17-20,22H2,1-8H3,(H,41,49)(H,43,50)(H,52,53)/t24-,25-,29+,32+,33+,34+,35-/m0/s1 |
Clé InChI |
ADNHOQYEDVQAGD-XYFJCUIBSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N(COC(=O)C)[C@H](C[C@H](C1=NC(=CS1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C[C@H](C)C(=O)O)OC(=O)C)C(C)C)NC(=O)[C@H]3CCCCN3C |
SMILES canonique |
CCC(C)C(C(=O)N(COC(=O)C)C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=C(C=C2)O)CC(C)C(=O)O)OC(=O)C)C(C)C)NC(=O)C3CCCCN3C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


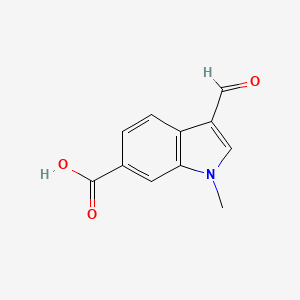
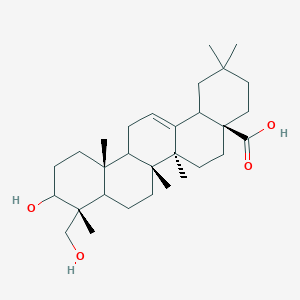
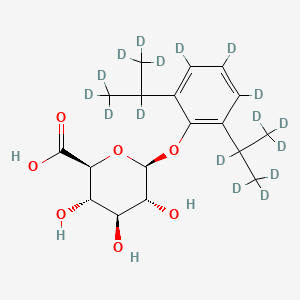
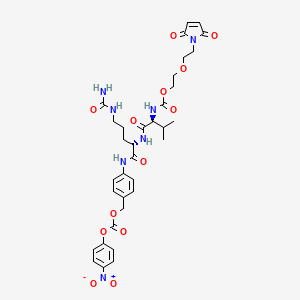
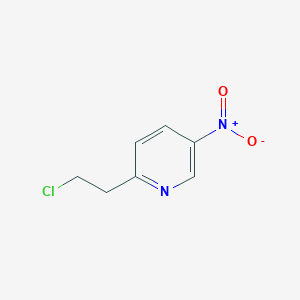
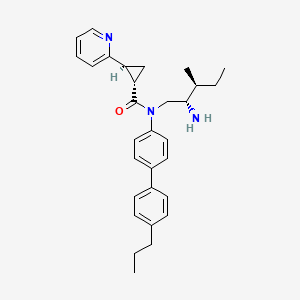
![Acacetin 7-[rhamnosyl-(1->2)-galacturonide]](/img/structure/B12432340.png)
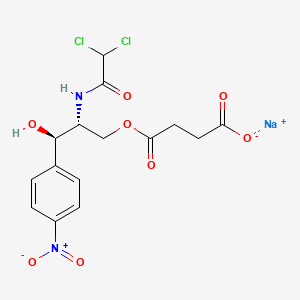
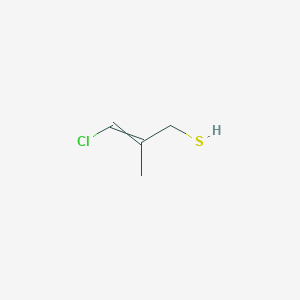
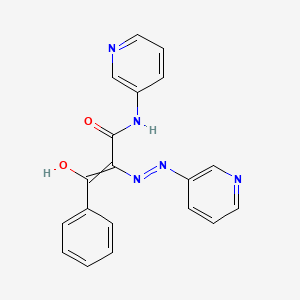
![3,5-bis[(3,5-dibromo-4-hydroxyphenyl)methylidene]oxan-4-one](/img/structure/B12432363.png)

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12432372.png)
